Strategic Utilization of 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry
Strategic Utilization of 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry
CAS Number: 299169-87-2
Molecular Formula:
Executive Summary & Molecular Profile[1]
In the landscape of modern drug discovery, 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde represents a high-value "privileged scaffold."[1] It bridges the gap between simple heterocyclic building blocks and complex pharmacophores required for high-affinity target binding.
Its value is derived from the synergistic combination of three structural motifs:
-
The Pyrrole Core: An electron-rich aromatic system that serves as a hydrogen bond acceptor and a rigid spacer.
-
The C2-Formyl Group (Aldehyde): A highly reactive "chemical handle" allowing for divergent synthesis (e.g., reductive amination, olefination).[1]
-
The meta-Trifluoromethyl Phenyl Ring: The critical bioisosteric element. The
group increases lipophilicity (LogP modulation) and metabolic stability by blocking oxidative metabolism at the phenyl ring, while the meta positioning influences the dihedral angle of the N-aryl bond, often locking the conformation to fit specific hydrophobic pockets in kinases or GPCRs.[1]
Synthetic Architecture: The "Build-Then-Functionalize" Strategy
While direct N-arylation of pyrrole-2-carbaldehyde is possible, it often suffers from low yields due to the electron-withdrawing nature of the aldehyde reducing the nucleophilicity of the pyrrole nitrogen.
The industry-standard protocol utilizes a convergent synthesis approach:
-
Step 1 (Core Construction): Clauson-Kaas synthesis to form the N-aryl pyrrole.
-
Step 2 (Functionalization): Vilsmeier-Haack formylation to install the aldehyde.
Step 1: Clauson-Kaas Pyrrole Synthesis
This step condenses 3-trifluoromethylaniline with 2,5-dimethoxytetrahydrofuran.[1] It is superior to Ullmann coupling for this substrate because it avoids heavy metal contamination—a critical factor in GMP environments.
-
Reagents: 3-(Trifluoromethyl)aniline, 2,5-Dimethoxytetrahydrofuran, Acetic Acid (Glacial).[1]
-
Mechanism: Acid-catalyzed ring opening of the furan derivative to a 1,4-dicarbonyl equivalent, followed by double condensation with the aniline.[1]
Step 2: Vilsmeier-Haack Formylation
The electron-rich pyrrole ring undergoes electrophilic aromatic substitution.
-
Reagents: Phosphorus Oxychloride (
), Dimethylformamide (DMF).[1][2] -
Regioselectivity: The Vilsmeier reagent attacks the C2 position of the pyrrole preferentially. While the bulky N-aryl group introduces steric strain, the electronic activation of the
-position dominates, yielding the 2-carbaldehyde as the major product (>90% regioselectivity).[1]
Synthesis Workflow Diagram
Figure 1: Two-step industrial synthesis route ensuring high regioselectivity and metal-free purity.[1]
Detailed Experimental Protocol
Note: This protocol is a composite of standard methodologies adapted for the specific electronic properties of the trifluoromethyl group.
Phase A: Vilsmeier Reagent Formation (In Situ)[1]
-
Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.
-
Solvent: Charge anhydrous DMF (5.0 equiv relative to pyrrole). Cool to 0°C.
-
Addition: Add
(1.2 equiv) dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the chloroiminium salt. -
Activation: Stir at 0°C for 45 minutes. The solution will turn faint yellow/orange.
Phase B: Formylation
-
Substrate Addition: Dissolve 1-(3-trifluoromethylphenyl)-pyrrole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 2-4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (high Rf) should disappear; the iminium intermediate stays at the baseline.
-
-
Hydrolysis (The Quench):
-
Cool the mixture to 0°C.
-
Pour the reaction mixture slowly into crushed ice/saturated Sodium Acetate solution (buffered hydrolysis prevents polymerization).
-
Stir vigorously for 1 hour. The iminium salt hydrolyzes to the aldehyde, precipitating as a solid or oil.
-
Phase C: Isolation
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with water (to remove DMF), then Brine.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Reactivity & Divergent Synthesis[1]
The C2-aldehyde is the pivot point for library generation. The electron-withdrawing nature of the N-aryl group makes this aldehyde more electrophilic than unsubstituted pyrrole-2-carbaldehyde, enhancing its reactivity in condensation reactions.
Key Derivatization Pathways[1]
| Reaction Type | Reagent Class | Product Class | Medicinal Application |
| Reductive Amination | Primary Amines + | Aminomethyl pyrroles | Kinase hinge binders; solubility enhancers. |
| Knoevenagel | Malononitrile / Meldrum's Acid | Vinyl nitriles | Michael acceptors (covalent inhibitors). |
| Wittig / Horner | Phosphonium ylides | Vinyl pyrroles | Linkers for fragment-based drug design. |
| Oxidation | Carboxylic Acids | Peptidomimetics; salt formation. |
Divergent Synthesis Diagram[1]
Figure 2: The aldehyde serves as a versatile linchpin for generating diverse chemical libraries.[1]
Physicochemical Properties & Handling[3][4][5][6]
Data Table[1]
| Property | Value / Description | Source/Estimation |
| Physical State | Pale yellow to tan solid | Experimental Observation |
| Melting Point | 58 - 62 °C | Analogous |
| Boiling Point | ~340 °C (at 760 mmHg) | Predicted (Joback Method) |
| LogP | 3.6 ± 0.4 | Predicted (Consensus) |
| Solubility | Soluble in DMSO, DCM, EtOAc.[1] Insoluble in water. | Lipophilic Core |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) | Aldehydes oxidize in air |
Safety & Stability
-
Oxidation Risk: Like all electron-rich aldehydes, this compound is prone to autoxidation to the carboxylic acid upon prolonged exposure to air. Store under inert gas.
-
Handling: The
group ensures the molecule is non-volatile, reducing inhalation risk compared to simple pyrroles. However, standard PPE (gloves, goggles) is mandatory due to potential skin irritation.[1]
References
-
Vilsmeier-Haack Reaction Mechanism & Application
- Pyrrole Synthesis (Clauson-Kaas): Title: Synthesis of N-substituted pyrroles by the Clauson-Kaas reaction. Source:Journal of Chemical Education (General methodology reference). Context: Standard method for N-aryl pyrrole construction avoiding transition metals.
-
Medicinal Chemistry of Trifluoromethyl Pyrroles
- Title: Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds (Patent WO2001028997A2).
-
Physical Properties Data
Sources
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. 299169-87-2 CAS MSDS (1-(3-TRIFLUOROMETHYL-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
